molecular formula C20H21N3O2 B2766622 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea CAS No. 1207037-96-4

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2766622
CAS No.: 1207037-96-4
M. Wt: 335.407
InChI Key: SNXLQHILOGLHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a quinoline moiety substituted with a methoxy group at the 6th position and a phenylpropyl group attached to the urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxyquinoline and 3-phenylpropylamine.

    Formation of Isocyanate: The 3-phenylpropylamine is reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.

    Urea Formation: The isocyanate is then reacted with 6-methoxyquinoline to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    Molecular Targets and Pathways: The exact molecular targets and pathways would vary depending on the biological context and the specific enzymes or receptors involved.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyquinoline moiety and phenylpropyl group contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.

Properties

IUPAC Name

1-(6-methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXLQHILOGLHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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